molecular formula C13H11N3S B3046163 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline CAS No. 1204297-85-7

2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline

Cat. No.: B3046163
CAS No.: 1204297-85-7
M. Wt: 241.31
InChI Key: SCKBFMKNVAQNSG-UHFFFAOYSA-N
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Description

2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine scaffold fused to an aniline moiety with a methyl substituent at the 2-position. Its molecular formula is C₁₃H₁₁N₃S (molecular weight: 241.31 g/mol), distinguishing it from simpler aniline derivatives due to the thiazole-pyridine hybrid structure.

Properties

IUPAC Name

2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-8-9(4-2-5-10(8)14)12-16-11-6-3-7-15-13(11)17-12/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKBFMKNVAQNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801234642
Record name 2-Methyl-3-thiazolo[5,4-b]pyridin-2-ylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-85-7
Record name 2-Methyl-3-thiazolo[5,4-b]pyridin-2-ylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-thiazolo[5,4-b]pyridin-2-ylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into two primary fragments: the thiazolo[5,4-b]pyridine core and the 2-methylaniline subunit. Key disconnections involve:

  • Coupling the thiazolo-pyridine core to the aniline via a Suzuki-Miyaura cross-coupling reaction.
  • Constructing the thiazolo-pyridine ring system through cyclization of precursor pyridine derivatives.
  • Introducing the methyl group onto the aniline ring via selective substitution or reduction.

Synthetic Methodologies

Thiazolo[5,4-b]Pyridine Core Construction

The thiazolo[5,4-b]pyridine scaffold is synthesized via cyclization reactions involving pyridine precursors. Two principal routes dominate the literature:

Cyclization of 3-Amino-2-Chloropyridine Derivatives

A method detailed by involves treating 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate (KSCN) in acetic acid at 80°C, forming 5-bromo-2-thiocyanatopyridine in 75% yield. Subsequent Boc protection of the amino group (90% yield) and Suzuki coupling with boronic esters installs aryl groups at position 5. Reduction of the nitro group with iron powder in acetic acid induces cyclization, yielding the thiazolo[5,4-b]pyridine skeleton.

Reaction Conditions:

  • Cyclization: Fe powder, acetic acid, 60°C, 2 hours.
  • Yield: 55–70% for the thiazolo-pyridine core.
Nitro Reduction and Intramolecular Cyclization

An alternative approach from starts with 2,4-dichloro-3-nitropyridine , which undergoes sequential substitutions with morpholine and thiocyanate. Reduction of the nitro group with Fe/AcOH triggers intramolecular cyclization, forming the thiazolo[5,4-b]pyridine system.

Key Data:

  • Intermediate yield (4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine): 52%.
  • Cyclization yield: 55%.

Functionalization of the Aniline Moiety

The 2-methyl-3-substituted aniline is synthesized through halogenation and methylation strategies. A patent describes a route for 2-methyl-3-trifluoromethylaniline that adapts to the target compound:

  • Halogenation: 2-Chloro-3-methylaniline is treated with sulfonyl chloride to introduce a chloromethyl group.
  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂, 4–6 kg pressure) reduces the chloromethyl group to methyl, yielding 2-methyl-3-substituted aniline.

Optimization Note:

  • Sodium hydroxide as a base improves reaction efficiency (yield: 85–90%).

Suzuki-Miyaura Coupling of Fragments

The final step couples the brominated thiazolo-pyridine and boronic acid-functionalized aniline. From, bromination of the thiazolo-pyridine core with CuBr₂ and tert-butyl nitrite (40% yield) precedes Suzuki coupling with aryl borates under Pd catalysis.

Representative Procedure:

  • Catalyst: PdCl₂(dppf) (0.03 mmol).
  • Base: K₂CO₃ (2N aqueous solution).
  • Solvent: 1,4-Dioxane, 100°C, 5 hours.
  • Yield: 76% for analogous compounds.

Mechanistic Insights and Optimization

Thiazole Ring Formation

The cyclization step proceeds via nucleophilic attack of the thiocyanate sulfur on the adjacent carbon, followed by deprotonation and ring closure. Acetic acid aids in proton transfer, while Fe-mediated nitro reduction generates the amine necessary for cyclization.

Suzuki Coupling Regioselectivity

The electron-deficient thiazolo-pyridine core enhances reactivity at the 2-position, ensuring selective coupling with the aniline boronate. Computational studies suggest that the pyridyl nitrogen stabilizes the transition state via coordination with Pd.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Cyclization (Route) KSCN cyclization, Suzuki coupling 55–70% High regioselectivity Requires Boc protection/deprotection
Nitro Reduction (Route) Fe/AcOH reduction, bromination 40–55% Scalable Low bromination yield
Aniline Synthesis Halogenation, hydrogenation 85–90% Environmentally benign Requires high-pressure H₂

Challenges and Solutions

Functional Group Compatibility

  • Issue: The aniline’s primary amine interferes with Pd catalysts during coupling.
  • Solution: Temporary protection as an acetamide or Boc derivative prevents side reactions.

Purification of Polar Intermediates

  • Issue: Thiazolo-pyridine intermediates exhibit high polarity, complicating column chromatography.
  • Solution: Use of reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline has been explored for its potential as a therapeutic agent due to its structural characteristics that allow for interaction with various biological targets:

  • Antimicrobial Activity : Compounds with similar thiazolo-pyridine structures have demonstrated antimicrobial properties. For instance, thiazolo[3,2-a]pyridines are noted for their effectiveness against various bacterial strains, indicating that 2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline may also exhibit similar activity .
  • Antitumor Activity : Research suggests that derivatives of thiazole and pyridine can inhibit tumor growth by targeting specific pathways involved in cancer progression. This compound's unique structure could enhance its efficacy in anticancer therapies .

Pharmacological Studies

The pharmacological profile of 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline is under investigation for its potential effects on various biological systems:

  • Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors, suggesting that this compound may also inhibit key enzymes involved in metabolic processes or disease pathways .
  • Neuroprotective Effects : Some thiazole-containing compounds have exhibited neuroprotective properties in preclinical studies. This area warrants further exploration for potential applications in neurodegenerative diseases .

Table 1: Biological Activities of Related Compounds

Compound NameStructure TypeBiological Activity
Thiazolo[3,2-a]pyridinesContains thiazole and pyridine ringsAntimicrobial and antitumor activities
Thiazolo[5,4-b]pyridinesSimilar core structureDiverse biological activities including enzyme inhibition
2-Pyridyl thiazolesThiazole linked to pyridinePotential anticancer properties

Drug Development Potential

The distinct substitution pattern of 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline enhances its versatility as a candidate for drug development. Its ability to target multiple molecular pathways may provide advantages over other compounds lacking such comprehensive activity profiles .

Mechanism of Action

The mechanism of action of 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of kinase activity, which is crucial for cell signaling and proliferation .

Comparison with Similar Compounds

3-(Thiazolo[5,4-b]pyridin-2-yl)aniline (CAS 121717-36-0)

  • Molecular Formula : C₁₂H₉N₃S (MW: 227.28 g/mol)
  • Key Difference : Lacks the methyl group at the 2-position of the aniline ring.
  • Availability : Currently marketed by Hepeng Biotech (China) with unspecified purity and pricing .

4-(Thiazolo[5,4-b]pyridin-2-yl)aniline

  • Molecular Formula : C₁₂H₉N₃S (MW: 227.28 g/mol)
  • Key Difference : Thiazolo-pyridine substituent at the 4-position of the aniline ring.
  • Availability : Supplied by Beta Pharma, Inc. (USA), though synthesis details and applications remain undocumented .

Functional Group Variations

Thiazolo[5,4-b]pyridin-2-ylMethanaMine (CAS 1203605-30-4)

  • Molecular Formula : C₇H₇N₃S (MW: 165.22 g/mol)
  • Key Difference : Replaces the aniline group with a methanamine (-CH₂NH₂) moiety.
  • Physical Properties :
    • Boiling Point: 297.1±20.0 °C
    • Density: 1.383±0.06 g/cm³
    • pKa: 6.93±0.29
  • Applications : Methanamine derivatives are often intermediates in drug synthesis, suggesting utility in medicinal chemistry.

Key Observations :

Methyl Group Impact: The methyl group in the target compound may enhance steric hindrance or lipophilicity compared to non-methylated analogues.

Commercial Viability : Discontinuation of the target compound contrasts with the availability of its isomers, suggesting synthesis challenges or diminished industrial interest.

Research Findings and Methodological Notes

  • Structural Analysis : Crystallographic studies of related thiazolo-pyridine derivatives may employ software like SHELX for refinement, though direct evidence for this compound is lacking .
  • Synthesis Gaps: Limited data on synthetic routes for 2-Methyl-3-{[1,3]thiazolo...aniline hinders comparative analysis. Its isomers may serve as proxies for reactivity studies.

Biological Activity

2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline is a heterocyclic compound characterized by a thiazole ring fused to a pyridine ring, with an aniline group attached. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H11N3S
  • Molecular Weight : 241.31 g/mol
  • CAS Number : 1204297-85-7

The biological activity of 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, derivatives of thiazolo[5,4-b]pyridine have been reported to inhibit CDK2 with promising potency (IC50 values in the low micromolar range) .
  • Antioxidant Activity : The thiazolo[5,4-b]pyridine scaffold is known for its antioxidant properties, which can protect cells from oxidative stress .
  • Antimicrobial and Antitumor Effects : Research indicates that compounds within this class exhibit significant antimicrobial and antitumor activities. For instance, derivatives have been evaluated for their efficacy against various cancer cell lines and microbial strains .

Biological Activity Overview

The following table summarizes the biological activities associated with 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline and related compounds:

Biological ActivityDescriptionReference
Antitumor Inhibits growth of cancer cell lines (e.g., MCF-7) with IC50 values around 1.88 μM
Enzyme Inhibition Effective against CDK2; potential as a therapeutic target in cancer treatment
Antimicrobial Exhibits activity against various pathogens; specific mechanisms under investigation
Antioxidant Protects cells from oxidative damage; potential applications in age-related diseases

Case Studies and Research Findings

Several studies have highlighted the biological potential of thiazolo[5,4-b]pyridine derivatives:

  • Inhibition of c-KIT Mutants : A study demonstrated that certain thiazolo derivatives could effectively inhibit c-KIT mutants associated with gastrointestinal stromal tumors (GIST), showcasing their potential in overcoming drug resistance .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their targets, further validating their role as enzyme inhibitors .
  • Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their biological activities, revealing a consistent pattern of anticancer efficacy across multiple cell lines .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves compliant with EN 374 standards to prevent skin contact. Inspect gloves prior to use and dispose of contaminated gloves safely .
  • Respiratory Protection : Use particulate filters (e.g., FFP3 masks) in poorly ventilated areas to avoid inhalation of aerosols or dust .
  • Body Protection : Flame-retardant, antistatic lab coats are required to mitigate fire risks .
  • Storage : Store in airtight containers away from oxidizing agents and heat sources to prevent degradation .

Q. What synthetic routes are documented for thiazolo-pyridine-aniline derivatives?

  • Methodological Answer :

  • Stepwise Synthesis :

Condensation : React pyridinecarbaldehyde derivatives with maleic acid in pyridine/piperidine to form intermediates (e.g., 3-(pyridyl)acrylic acids) .

Cyclization : Use triethyl phosphite and acetic acid under reflux to form the thiazolo-pyridine core .

Functionalization : Introduce the aniline moiety via nucleophilic substitution or palladium-catalyzed coupling .

  • Key Reagents :
StepReagents/ConditionsPurpose
1Pyridine, PiperidineCatalyze condensation
2Triethyl phosphite, AcOHFacilitate cyclization
3Pd(PPh₃)₄, BaseCross-coupling for aniline attachment

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry and purity (e.g., aromatic proton integration, absence of extraneous peaks) .
  • FT-IR : Validate functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹) .
  • Chromatography :
  • TLC/HPLC : Monitor reaction progress and assess purity (>95% by HPLC) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during characterization?

  • Methodological Answer :

  • Hypothesis Testing :

Purity Check : Re-crystallize or chromatograph the compound to eliminate impurities that distort NMR/IR signals .

Tautomerism Analysis : For thiazolo-pyridine systems, evaluate potential keto-enol tautomerism using variable-temperature NMR .

  • Cross-Validation : Compare experimental data with computational simulations (e.g., DFT-predicted NMR shifts) .

Q. What strategies optimize reaction yields in thiazolo-pyridine-aniline synthesis?

  • Methodological Answer :

  • Parameter Screening :
VariableOptimization Approach
SolventTest polar aprotic solvents (DMF, DMSO) to enhance cyclization efficiency .
CatalystScreen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps .
TemperatureIncrease reflux temperature (80–120°C) to accelerate slow steps, but monitor decomposition risks .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in moisture-sensitive reactions .

Q. How can researchers evaluate the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays :

Antimicrobial Screening : Use broth microdilution (MIC testing) against Gram-positive/negative bacteria and fungi .

Enzyme Inhibition : Test activity against kinases or oxidoreductases via fluorescence-based assays .

  • Structure-Activity Relationship (SAR) : Modify the aniline substituents (e.g., electron-withdrawing groups) and correlate with bioactivity trends .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental melting points?

  • Methodological Answer :

  • Crystallinity Assessment : Perform X-ray diffraction (XRD) to identify polymorphic forms that alter melting behavior .
  • Impurity Profiling : Use GC-MS to detect low-molecular-weight contaminants (e.g., unreacted starting materials) that depress melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline

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